molecular formula C31H34BF2N7O4 B1193546 PSB-12105

PSB-12105

Numéro de catalogue: B1193546
Poids moléculaire: 617.46
Clé InChI: XIMHBHBACDXPTB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PSB-12105 is a potent and selective fluorescently labeled antagonist for the human adenosine A2B receptor (A2BR), representing a powerful tool for probing this G protein-coupled receptor (GPCR) in live cells and complex biological systems . This compound was developed by merging a small borondipyrromethene (BODIPY) fluorophore with the pharmacophore of 8-substituted xanthine derivatives, resulting in a high-affinity ligand with dissociation constant (Ki) values in the nanomolar range for human, rat, and mouse A2BRs (Ki = 0.2-2 nM) . Its high selectivity for the A2BR subtype over other adenosine receptors makes it an exceptionally clean pharmacological tool for specific receptor targeting. The primary research application of this compound is in the study of A2BR expression, localization, and ligand-binding interactions using advanced techniques like flow cytometry, enabling the investigation of endogenous receptor levels on the surface of living cells, including immune cells such as macrophages . The A2BR is a promiscuous GPCR that couples to multiple G-proteins (Gs, Gq/11, Gi) and is emerging as a key regulator in the tumor microenvironment, where it modulates immune responses and facilitates cancer progression . Consequently, this compound is anticipated to be particularly valuable in immuno-oncology research, aiding in the characterization of A2BR on various immune cell populations and supporting the evaluation of novel A2BR-targeting therapeutics. This product is supplied for chemical and biological research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

Formule moléculaire

C31H34BF2N7O4

Poids moléculaire

617.46

Nom IUPAC

4-(1-Propyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-yl)-N-[2-(4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacen-8-yl)-ethyl]phenoxyacetamide

InChI

InChI=1S/C31H34BF2N7O4/c1-6-13-39-30(43)25-29(38-31(39)44)37-28(36-25)21-7-9-22(10-8-21)45-16-24(42)35-12-11-23-26-17(2)14-19(4)40(26)32(33,34)41-20(5)15-18(3)27(23)41/h7-10,14-15H,6,11-13,16H2,1-5H3,(H,35,42)(H,36,37)(H,38,44)

Clé InChI

XIMHBHBACDXPTB-UHFFFAOYSA-N

SMILES

O=C(NCCC1=C2C(C)=CC(C)=[N]2B(F)(F)N3C(C)=CC(C)=C13)COC4=CC=C(C(N5)=NC(NC(N6CCC)=O)=C5C6=O)C=C4

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

PSB12105;  PSB 12105;  PSB-12105

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Key Research Findings

  • Superior Affinity : this compound’s Ki (1.83 nM) outperforms most fluorescent A2BAR probes, including preladenant-based ligands .
  • Selectivity: Its >5000-fold selectivity against A2AAR and A3AR exceeds the non-specific NBD-linked compound .
  • Assay Compatibility : this compound enables live-cell flow cytometry, unlike FITC-APEC, which requires fixed cells .

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms of PSB-12105, and how can they be experimentally validated?

  • Methodological Answer : Begin by conducting a systematic literature review to identify known targets or pathways associated with PSB-12104. Use in vitro assays (e.g., enzyme inhibition, receptor binding) to validate interactions. Ensure experimental controls (e.g., positive/negative controls) are included to confirm specificity . For reproducibility, document detailed protocols, including compound purity verification (e.g., HPLC, NMR) and assay conditions (pH, temperature) .

Q. How should researchers design initial dose-response studies for this compound?

  • Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture the full dynamic range of this compound’s activity. Employ cell-based or biochemical assays with triplicate measurements to assess variability. Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Validate results across independent replicates .

Q. What criteria ensure the reproducibility of this compound experiments across laboratories?

  • Methodological Answer : Standardize protocols using validated reference materials (e.g., certified compound batches). Share raw data and metadata (e.g., instrument calibration logs, reagent lot numbers) in supplementary files. Collaborate with external labs for inter-laboratory validation, adhering to guidelines like ARRIVE for preclinical studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different disease models?

  • Methodological Answer : Perform a meta-analysis of existing studies to identify variables influencing discrepancies (e.g., model organism, dosing regimen). Design comparative experiments controlling for these variables. Use factorial ANOVA to isolate confounding factors (e.g., genetic background, co-administered drugs) . For mechanistic clarity, integrate omics data (transcriptomics/proteomics) to map context-dependent pathways .

Q. What strategies optimize the pharmacokinetic profiling of this compound in vivo?

  • Methodological Answer : Conduct pilot studies using LC-MS/MS to measure plasma/tissue concentrations at multiple timepoints. Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate absorption/distribution parameters. Adjust formulations (e.g., PEGylation, liposomal encapsulation) to enhance bioavailability and retest .

Q. How can researchers differentiate off-target effects of this compound from its primary mechanism of action?

  • Methodological Answer : Use CRISPR/Cas9 knockout models to silence the primary target and assess residual activity. Combine with high-throughput screening (e.g., kinase profiling panels) to identify off-target interactions. Validate findings via orthogonal assays (e.g., thermal shift assays for binding confirmation) .

Methodological Frameworks

  • For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
  • For Data Contradictions : Use root-cause analysis (RCA) frameworks to trace discrepancies to source variables (e.g., assay sensitivity, batch effects) .
  • For Literature Synthesis : Follow PRISMA guidelines for systematic reviews to map evidence gaps and prioritize research questions .

Data Analysis Templates

Analysis Type Key Parameters Tools/Software
Dose-response curvesEC₅₀, Hill coefficient, R²GraphPad Prism, R (drc package)
Pharmacokinetic modelingClearance (CL), Volume of distribution (Vd)NONMEM, Monolix
Multi-omics integrationPathway enrichment, network centralityIPA, Cytoscape

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.